Cas no 866040-24-6 (2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one)

2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 化学的及び物理的性質
名前と識別子
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- 2-(TERT-BUTYL)-4-(2-HYDROXYETHYL)-1-[(4-METHOXYPHENYL)SULFONYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- 3H-Pyrazol-3-one, 2-(1,1-dimethylethyl)-1,2-dihydro-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-
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2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628938-5mg |
2-(Tert-butyl)-4-(2-hydroxyethyl)-1-((4-methoxyphenyl)sulfonyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |
866040-24-6 | 98% | 5mg |
¥573.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628938-1mg |
2-(Tert-butyl)-4-(2-hydroxyethyl)-1-((4-methoxyphenyl)sulfonyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |
866040-24-6 | 98% | 1mg |
¥499.00 | 2024-04-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00915554-1g |
2-tert-Butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
866040-24-6 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628938-10mg |
2-(Tert-butyl)-4-(2-hydroxyethyl)-1-((4-methoxyphenyl)sulfonyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one |
866040-24-6 | 98% | 10mg |
¥924.00 | 2024-04-28 | |
A2B Chem LLC | AI73253-500mg |
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
866040-24-6 | >90% | 500mg |
$720.00 | 2024-04-19 | |
abcr | AB581055-500mg |
2-(t-Butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one; . |
866040-24-6 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI73253-1mg |
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
866040-24-6 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI73253-1g |
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
866040-24-6 | >90% | 1g |
$1295.00 | 2024-04-19 | |
abcr | AB581055-1g |
2-(t-Butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one; . |
866040-24-6 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI73253-5mg |
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
866040-24-6 | >90% | 5mg |
$214.00 | 2024-04-19 |
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-oneに関する追加情報
Introduction to 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 866040-24-6)
2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the CAS number 866040-24-6, belongs to the pyrazolone class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including a tert-butyl group, a hydroxyethyl side chain, a 4-methoxybenzenesulfonyl moiety, and a methyl substituent on the pyrazole ring, contributes to its intricate chemical behavior and biological relevance.
The synthesis and characterization of this compound have been the focus of several research endeavors aimed at exploring its pharmacokinetic and pharmacodynamic profiles. The 4-methoxybenzenesulfonyl group, in particular, is a key feature that imparts strong electron-withdrawing effects, influencing the overall reactivity and interactions of the molecule with biological targets. This structural characteristic has been exploited in various drug discovery campaigns to modulate specific biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one with target proteins with high accuracy. These studies have revealed potential applications in the treatment of inflammatory diseases, where the compound's ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been highlighted. The hydroxyethyl side chain further enhances solubility and bioavailability, making it an attractive candidate for further development.
In vitro studies have demonstrated that this compound exhibits promising antimicrobial properties against a range of bacterial and fungal strains. The synergistic effect of the various substituents on the pyrazole ring appears to disrupt essential cellular processes in microorganisms, leading to their inhibition or death. This finding is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.
The role of 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one in modulating immune responses has also been investigated. Preclinical data suggest that it can interfere with signaling pathways involved in inflammation and autoimmunity, offering a potential therapeutic strategy for conditions such as rheumatoid arthritis and psoriasis. The compound's ability to selectively target immune cells without causing significant toxicity has been a major focus of these investigations.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group enhances metabolic stability, while the methyl substituent on the pyrazole ring influences electronic properties and binding interactions. These structural features have been optimized through iterative synthetic methodologies to improve both potency and selectivity.
The pharmacological profile of 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has been further explored through structure-activity relationship (SAR) studies. By systematically modifying individual substituents or functional groups, researchers have gained insights into how these changes affect biological activity. This information has been instrumental in designing derivatives with enhanced therapeutic potential.
Emerging evidence suggests that this compound may also have applications in neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has been demonstrated in animal models. These findings open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neuronal signaling pathways is crucial.
The environmental impact of 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has also been considered during its development. Efforts have been made to ensure that its synthesis is environmentally friendly, with minimal waste generation and use of sustainable reagents. This aligns with global trends toward green chemistry and sustainable pharmaceutical manufacturing.
In conclusion, 2-tert-butyl-4-(2-hydroxyethyl)-1-(4-methoxybenzenesulfonyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 866040246) represents a promising lead compound with diverse biological activities. Its unique structural features make it an attractive candidate for further preclinical and clinical development across multiple therapeutic areas. Continued research into its mechanisms of action and optimization of its pharmacokinetic properties will be essential in realizing its full potential as a therapeutic agent.
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